

Application Note: Quantifying CCR5 Occupancy by DAPTA Using Flow Cytometry

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Compound of Interest		
Compound Name:	Dapta	
Cat. No.:	B1666603	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the occupancy of the C-C chemokine receptor 5 (CCR5) by the antagonist D-ala-peptide T-amide (**DAPTA**) using flow cytometry. This method is critical for understanding the pharmacodynamics of **DAPTA** and its potential as a therapeutic agent.

Introduction

C-C chemokine receptor 5 (CCR5) is a key co-receptor for the entry of R5 tropic HIV-1 strains into host cells, making it a significant target for antiviral therapies.[1][2][3] **DAPTA** (D-alapeptide T-amide) is a selective CCR5 antagonist that functions as a viral entry inhibitor by binding to CCR5.[2][4] Quantifying the extent to which **DAPTA** occupies CCR5 on target cells is crucial for determining its efficacy and optimizing dosage in pre-clinical and clinical studies. Flow cytometry offers a powerful platform for measuring receptor occupancy on a single-cell level.[5][6]

This protocol details a competitive binding assay using a fluorescently labeled anti-CCR5 antibody to determine the percentage of receptors occupied by **DAPTA**.

Signaling Pathway and Mechanism of Action

DAPTA is a synthetic peptide that acts as a selective CCR5 antagonist.[2][7] It binds to the CCR5 receptor, thereby inhibiting the interaction between the HIV-1 envelope glycoprotein

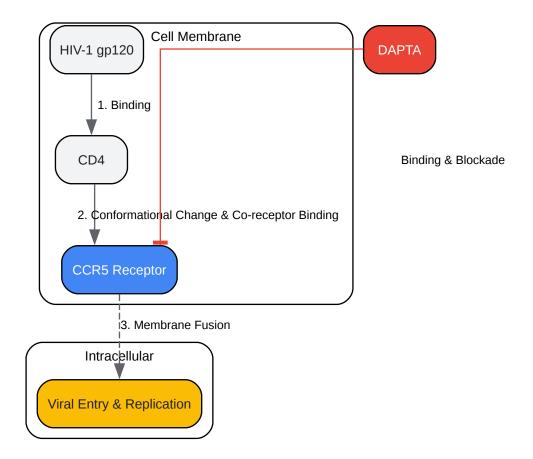




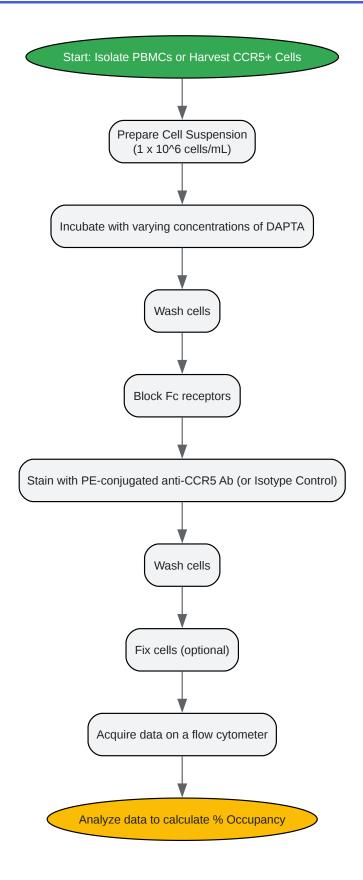


gp120 and CCR5, which is a critical step for viral entry into the host cell.[1][2] By occupying the receptor, **DAPTA** allosterically prevents the conformational changes required for the fusion of the viral and cellular membranes.









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